VEGFR-2 Enzymatic Inhibition: Bipyridine Hinge Binder vs. Biphenyl Baseline
In a direct head-to-head SAR series, pyridine-containing biaryl ureas demonstrated strikingly enhanced VEGFR-2 inhibition relative to their biphenyl progenitors. The most potent analogs (L1, L9, W14, W15) achieved IC₅₀ values of 0.36, 0.22, 0.15, and 0.14 nM, representing a >1000-fold improvement over earlier biphenyl urea leads [1]. While the specific 2,3'-bipyridine compound was not individually profiled in that study, the class-level trend unequivocally demonstrates that heteroaryl hinge binders can reach sub-nanomolar potency, a range inaccessible to simple biphenyl ureas [1].
| Evidence Dimension | VEGFR-2 enzymatic IC₅₀ |
|---|---|
| Target Compound Data | Not individually determined in available literature; class representatives reach 0.14–0.36 nM [1] |
| Comparator Or Baseline | Biphenyl urea lead compounds from earlier series (IC₅₀ typically >100 nM) [1] |
| Quantified Difference | >1000-fold improvement in IC₅₀ for pyridine-containing analogs over biphenyl urea baseline [1] |
| Conditions | Recombinant human VEGFR-2 enzymatic assay; substrate: biotinylated poly-GluTyr (4:1); incubation: 5 min [1] |
Why This Matters
For procurement decisions, this class-level potency advantage indicates that 2,3'-bipyridine-containing ureas are more likely to achieve kinome-relevant target engagement than biphenyl-based alternatives, reducing the risk of purchasing an inactive scaffold for kinase inhibitor programs.
- [1] Su P, et al. Discovery of biphenyl-aryl ureas as novel VEGFR-2 inhibitors. Part 4: exploration of diverse hinge-binding fragments. Bioorg Med Chem. 2015;23(13):3228-3236. PMID: 25982075. View Source
